molecular formula C26H28N2O5 B2407465 N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021209-98-2

N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No. B2407465
CAS RN: 1021209-98-2
M. Wt: 448.519
InChI Key: SZMVCDQODCOTMB-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, also known as BRL-15572, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been found to have unique properties that make it a promising candidate for further study and development.

Scientific Research Applications

Chemical Synthesis Approaches

Several studies focus on synthesizing novel compounds with potential biological activities. For instance, the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents highlight innovative approaches to create compounds with specific biological properties (Palkar et al., 2017). Similarly, the synthesis of phenylpyrazolodiazepin-7-ones as conformationally rigid analogs of aminopyrazole amide scaffold demonstrates efforts to enhance antiproliferative effects on cancer cells (Kim et al., 2011).

Biological Activities

The papers also discuss various biological activities associated with newly synthesized compounds. For example, certain pyrazol-5-amine derivatives have been synthesized for their antimicrobial properties, showing potent activities against specific bacteria and fungi (Raju et al., 2010). Another study on the synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives evaluates their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-31-22-9-5-8-20(14-22)17-32-25-18-33-24(15-23(25)29)26(30)27-21-10-12-28(13-11-21)16-19-6-3-2-4-7-19/h2-9,14-15,18,21H,10-13,16-17H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMVCDQODCOTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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